molecular formula C27H29N3O6S3 B2829596 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-42-4

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Número de catálogo: B2829596
Número CAS: 864977-42-4
Peso molecular: 587.72
Clave InChI: VGJFBAONPIUINP-DQSJHHFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a (2Z)-configured dihydro-1,3-benzothiazole ring at the amide nitrogen. The benzothiazole moiety is further modified with a methanesulfonyl group at position 6 and a 2-methoxyethyl substituent at position 2. The Z-configuration of the benzothiazole ring is critical for maintaining planar geometry, which may enhance intermolecular interactions such as π-π stacking .

Propiedades

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S3/c1-4-29(19-20-8-6-5-7-9-20)39(34,35)22-12-10-21(11-13-22)26(31)28-27-30(16-17-36-2)24-15-14-23(38(3,32)33)18-25(24)37-27/h5-15,18H,4,16-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJFBAONPIUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The benzyl(ethyl)sulfamoyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and ethylamine in the presence of a base.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an etherification reaction using 2-methoxyethanol and a suitable leaving group.

    Final Coupling: The final step involves coupling the benzothiazole core with the sulfamoyl and methoxyethyl groups using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, ethylamine, sodium hydroxide, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Key Differences

Compound A : 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 850909-59-0)
  • Structural Differences :
    • Sulfamoyl Group : Methyl instead of ethyl on the sulfamoyl nitrogen.
    • Benzothiazole Substituents : 6-methoxy and 3-methyl groups vs. 6-methanesulfonyl and 3-(2-methoxyethyl) in the target compound.
  • Molecular Properties :
    • Molecular formula: C₂₄H₂₃N₃O₄S₂ (481.6 g/mol).
    • XLogP3: 4.2; hydrogen bond acceptors: 6; rotatable bonds: 4.
Compound B : Hypothetical analog with 6-chloro substituent on benzothiazole
  • Structural Differences : Replacement of methanesulfonyl with chloro alters polarity and electronic effects.
Compound C : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives
  • Core Structure : Shares a benzamide backbone but lacks the sulfamoyl and benzothiazole groups.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analog A
Property Target Compound Compound A
Molecular Formula C₂₉H₃₂N₄O₆S₃ C₂₄H₂₃N₃O₄S₂
Molecular Weight (g/mol) ~635 (estimated) 481.6
XLogP3 ~5.8 (estimated) 4.2
Hydrogen Bond Acceptors 9 6
Key Functional Groups Methanesulfonyl, 2-methoxyethyl Methoxy, methyl
IR Spectral Features νC=O ~1660 cm⁻¹, νS=O ~1350 cm⁻¹ νC=O ~1682 cm⁻¹, νC=S ~1258 cm⁻¹
  • Spectral Insights :
    • The target compound’s methanesulfonyl group introduces strong νS=O stretches (~1350 cm⁻¹), absent in Compound A.
    • Both compounds exhibit νC=O bands near 1660–1682 cm⁻¹, consistent with benzamide derivatives .

Bioactivity and Molecular Interactions

  • Bioactivity Correlations: Compounds with sulfamoyl groups (e.g., Target Compound, Compound A) may target sulfhydryl enzymes or receptors, while methanesulfonyl groups enhance solubility and binding to polar active sites . The 2-methoxyethyl group in the target compound increases H-bond acceptor capacity (vs.
  • Hydrogen Bonding :

    • Target Compound : 9 H-bond acceptors (methoxyethyl, sulfamoyl, benzothiazole).
    • Compound A : 6 H-bond acceptors, limiting interaction diversity.

Hypothetical SAR Analysis

Substituent Change Impact on Properties
Ethyl → Methyl (sulfamoyl) Reduced steric bulk, lower logP
Methoxy → Methanesulfonyl Increased polarity, stronger H-bonding
2-Methoxyethyl → Methyl Reduced solubility, fewer H-bonds

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this sulfamoylbenzamide derivative?

Answer:
Synthesis involves multi-step organic reactions starting with functionalization of the benzamide core. Key steps include:

  • Sulfamoylation : Introducing the benzyl(ethyl)sulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF solvent, 60–80°C) .
  • Imine formation : Coupling the sulfamoylbenzamide with a substituted dihydrobenzothiazole using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Methodological Tip: Monitor reaction progress using TLC and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (Z-configuration) via 1^1H NMR coupling constants and NOE experiments .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry, such as imine bond configuration?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement to determine bond lengths/angles and validate the (2Z)-configuration .
  • Software Tools : WinGX suite for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .
    Example: A 1.8 Å resolution structure can clarify the dihedral angle between the benzamide and benzothiazole moieties, critical for SAR studies .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, S=O···H–C) using Etter’s formalism to identify motifs like R22(8)R_2^2(8) rings, which stabilize crystal lattices .
  • Thermal Analysis : Correlate hydrogen-bond density with melting points (DSC) and hygroscopicity .

Advanced: How can researchers address contradictions in biological activity data across structural analogs?

Answer:

  • Meta-Analysis : Compare IC50_{50} values of analogs (e.g., sulfamoyl vs. dimethylsulfamoyl derivatives) against target enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to explain divergent activities based on binding poses .
    Case Study: A methoxyethyl substituent may enhance solubility but reduce target affinity due to steric clashes .

Advanced: What computational methods predict the compound’s conformational flexibility in solution?

Answer:

  • Puckering Coordinates : Apply Cremer-Pople parameters to analyze ring puckering in the dihydrobenzothiazole moiety using Gaussian calculations at the B3LYP/6-31G* level .
  • NOESY NMR : Detect through-space correlations to validate computational models of rotamer populations .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?

Answer:

  • Substituent Scanning : Synthesize derivatives with variations in:
    • Sulfamoyl groups : Replace benzyl(ethyl) with bis(2-methoxyethyl) to modulate lipophilicity (logP) .
    • Benzothiazole substituents : Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability .
  • Bioassays : Test against cancer cell lines (e.g., MCF-7) with ATPase inhibition assays to quantify potency shifts .

Basic: What are the hypothesized biological targets based on structural analogs?

Answer:

  • Kinase Inhibition : The benzothiazole scaffold mimics ATP-binding pockets in kinases (e.g., EGFR) .
  • Antimicrobial Activity : Sulfamoyl groups may target dihydropteroate synthase (DHPS) in bacteria .
    Validation : Use surface plasmon resonance (SPR) to measure binding kinetics to purified targets .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

  • DoE Optimization : Vary temperature (40–100°C), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq coupling agent) using a Plackett-Burman design .
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amidation if traditional methods fail .

Advanced: What strategies mitigate batch-to-batch variability in scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution (PSD) using laser diffraction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.